SPDP-C6-Gly-Leu-NHS ester

ADC Linker Spacer Length Bioconjugation Flexibility Steric Hindrance

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional, cleavable linker uniquely integrating an NHS ester, C6 spacer, cathepsin B-sensitive Gly-Leu dipeptide, and reducible SPDP disulfide. This orthogonal dual-release mechanism requires both enzymatic cleavage and a reducing environment, offering superior tumor-specific payload release and minimizing premature systemic release versus standard SPDP or GFLG linkers. Designed for controlled two-step bioconjugation in ADC development, it enables precise amine-to-thiol coupling without homobifunctional polymerization. Supplied as a ≥98% pure solid for preclinical programs demanding enhanced safety margins. Request a quote today.

Molecular Formula C26H37N5O7S2
Molecular Weight 595.7 g/mol
Cat. No. B8106501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-C6-Gly-Leu-NHS ester
Molecular FormulaC26H37N5O7S2
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1
InChIKeyRUIJWHCWIZXYFJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-C6-Gly-Leu-NHS Ester: A Multifunctional Cleavable Linker for ADC and Bioconjugation Procurement


SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional, cleavable linker designed for the precise construction of Antibody-Drug Conjugates (ADCs) and advanced bioconjugates . This compound integrates four distinct functional modules into a single molecular entity: an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines, a C6 aliphatic spacer, a Gly-Leu dipeptide motif, and a 2-pyridyldithiol (SPDP) group for disulfide-based conjugation to sulfhydryls . With a molecular weight of 595.73 g/mol, it is supplied as a high-purity (≥95%) solid suitable for use in anhydrous organic solvents [REFS-1, REFS-3]. This unique architecture enables a sequential, controlled conjugation strategy that distinguishes it from simpler, single-mechanism crosslinkers, making it a key component in the development of targeted therapeutics .

Why SPDP-C6-Gly-Leu-NHS Ester Cannot Be Directly Substituted by Standard SPDP or Simple Peptide Linkers


Substituting SPDP-C6-Gly-Leu-NHS ester with a standard SPDP crosslinker (e.g., SPDP or LC-SPDP) or a simple peptide linker (e.g., GFLG) is not functionally equivalent due to the compound's unique integration of an enzymatic cleavage site with a chemically reducible disulfide bond . A generic SPDP reagent (e.g., SPDP, spacer arm 6.8 Å) or its long-chain variant (LC-SPDP, spacer arm 15.7 Å) offers only a single, reduction-sensitive disulfide release mechanism, which is promiscuous and can be triggered in the circulation by endogenous thiols like glutathione, leading to premature payload release . Conversely, simpler peptide linkers (e.g., GFLG) rely solely on lysosomal cathepsin B for cleavage but often suffer from slow drug release and can promote ADC aggregation, which is not the case for the Gly-Leu dipeptide [1]. The SPDP-C6-Gly-Leu-NHS ester provides an orthogonal dual-release mechanism, where both reduction and enzymatic cleavage must occur for complete payload liberation, thereby offering a potentially higher degree of tumor-specific control and a different stability profile that cannot be replicated by single-mechanism linkers .

Quantitative Procurement Evidence: SPDP-C6-Gly-Leu-NHS Ester vs. Key Comparator Compounds


Evidence 1: Comparative Spacer Arm Length: C6 vs. PEG4 and LC-SPDP Crosslinkers

The C6 aliphatic spacer in SPDP-C6-Gly-Leu-NHS ester provides a distinct balance between flexibility and molecular length, which is a key differentiator from its PEGylated analog (PEG4-SPDP) and the longer, peptide-free LC-SPDP crosslinker. While specific angstrom values for the C6 spacer are not standardized, it is known to increase flexibility and solubility for biomolecule coupling . In contrast, PEG4-SPDP has a defined spacer arm of 25.7 Å, and LC-SPDP has a spacer arm of 15.7 Å, compared to the shorter 6.8 Å arm of standard SPDP [REFS-2, REFS-3]. This positions the C6 spacer arm length between the shorter standard SPDP and the longer LC-SPDP and PEG4-SPDP, offering a unique spatial profile for reducing steric hindrance in bioconjugation without the potential non-specific binding or immunogenicity sometimes associated with PEG chains .

ADC Linker Spacer Length Bioconjugation Flexibility Steric Hindrance

Evidence 2: Dual-Release Mechanism vs. Single-Mechanism Linkers

SPDP-C6-Gly-Leu-NHS ester features a unique orthogonal release mechanism that distinguishes it from many common ADC linkers. Its architecture contains both a reducible disulfide bond (via the SPDP group) and an enzymatically cleavable Gly-Leu peptide motif . This dual mechanism provides a more complex and potentially more tumor-specific release profile. In contrast, simple SPDP-based crosslinkers (e.g., SPDP, LC-SPDP) rely solely on the reduction of the disulfide bond [1], while purely peptide-based linkers (e.g., Val-Cit, GFLG) are solely dependent on lysosomal protease cleavage [2]. The requirement for both a reducing environment and cathepsin B activity for complete payload release is a class-level inference that may reduce off-target drug release compared to single-mechanism systems.

ADC Payload Release Enzymatic Cleavage Disulfide Reduction

Evidence 3: Peptide Motif Stability: Gly-Leu vs. GFLG in Cathepsin B Cleavage

The Gly-Leu (GL) dipeptide motif in SPDP-C6-Gly-Leu-NHS ester is a shorter, potentially more stable alternative to the classic tetrapeptide Gly-Phe-Leu-Gly (GFLG) linker. While direct head-to-head cleavage data for the GL sequence is not provided in the available sources, class-level inference can be drawn from the known limitations of GFLG. Research indicates that GFLG linkers are prone to relatively slow drug release and can cause aggregation of antibody-drug conjugates [1]. In contrast, newer generations of dipeptide linkers (like Val-Cit) were developed to overcome these issues, suggesting that a smaller dipeptide motif like Gly-Leu may offer improved conjugate solubility and faster enzymatic processing compared to bulky tetrapeptides. The GL sequence is designed to be recognized and cleaved by cathepsin B, offering an alternative cleavage profile .

Cathepsin B Cleavage Kinetics Peptide Linker Stability ADC Drug Release

Optimal Research and Industrial Applications for SPDP-C6-Gly-Leu-NHS Ester


Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs) with Dual-Release Mechanism

This compound is specifically designed for synthesizing ADCs where a high degree of tumor-specific payload release is required. The orthogonal dual-release mechanism (requiring both a reducing environment and cathepsin B) is intended to minimize premature drug release in the bloodstream, a feature inferred from its unique structural design combining an SPDP and a Gly-Leu motif . This makes it a candidate for preclinical ADC programs where improved safety margins are a primary goal.

Controlled Bioconjugation for Protein-Drug and Peptide-Drug Conjugates

SPDP-C6-Gly-Leu-NHS ester enables a two-step, sequential bioconjugation workflow. The NHS ester is first used to conjugate to a primary amine on a protein or peptide. Subsequently, the protected sulfhydryl group (2-pyridyldithiol) is used to attach a second molecule, such as a drug or a fluorophore, containing a free thiol . This sequential addition is a key advantage over homobifunctional crosslinkers, which can lead to uncontrolled polymerization, and offers greater control than simple SPDP reagents due to the added functionality of the peptide and C6 spacer.

Development of Cleavable Probes for Imaging and Diagnostics

The cleavable disulfide bond and the cathepsin B-sensitive peptide make this linker suitable for developing advanced molecular imaging probes. For instance, a quenched fluorescent probe could be constructed where the SPDP-C6-Gly-Leu-NHS ester links a fluorophore to a quencher . The fluorescence signal would be restored only upon internalization into cathepsin B-rich lysosomal compartments and exposure to a reducing environment, providing a high signal-to-noise ratio for detecting specific cellular processes or tumor microenvironments .

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